molecular formula C7H4Br2ClF B6592488 5-Bromo-3-chloro-2-fluorobenzyl bromide CAS No. 2092617-82-6

5-Bromo-3-chloro-2-fluorobenzyl bromide

Cat. No. B6592488
CAS RN: 2092617-82-6
M. Wt: 302.36 g/mol
InChI Key: VSDOTDVEJGNTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-fluorobenzyl bromide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated benzyl bromide derivative that has been used for various purposes in organic synthesis, including as a building block for the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzyl bromide is not well understood. However, it is believed to act by inhibiting the activity of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-3-chloro-2-fluorobenzyl bromide have not been extensively studied. However, it has been reported to have anti-inflammatory and anti-tumor properties, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-3-chloro-2-fluorobenzyl bromide in lab experiments is its ease of synthesis. It is also a versatile building block that can be used for the synthesis of various biologically active compounds. However, its mechanism of action is not well understood, and its biochemical and physiological effects have not been extensively studied, limiting its potential use as a therapeutic agent.

Future Directions

There are several future directions for the research on 5-Bromo-3-chloro-2-fluorobenzyl bromide. One direction is to further study its mechanism of action and its biochemical and physiological effects. This will help to determine its potential as a therapeutic agent. Another direction is to use it as a building block for the synthesis of novel biologically active compounds with potential therapeutic applications. Additionally, it can be used as a tool for studying the activity of protein kinases and their role in various diseases.

Synthesis Methods

The synthesis of 5-Bromo-3-chloro-2-fluorobenzyl bromide involves the reaction of 5-bromo-3-chloro-2-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with benzyl alcohol and hydrogen bromide. This method has been reported to yield the compound in moderate to good yields.

Scientific Research Applications

5-Bromo-3-chloro-2-fluorobenzyl bromide has been used in various scientific research applications, including as a reagent for the synthesis of biologically active compounds. It has been used as a building block for the synthesis of inhibitors of protein kinases, which play a crucial role in signal transduction pathways and are involved in various diseases, including cancer. It has also been used for the synthesis of compounds with anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

5-bromo-1-(bromomethyl)-3-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDOTDVEJGNTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-fluorobenzyl bromide

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